molecular formula C20H28N4O2 B2606755 6-Tert-butyl-2-{1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2320144-76-9

6-Tert-butyl-2-{1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2606755
CAS No.: 2320144-76-9
M. Wt: 356.47
InChI Key: IVWUSXSZQVWEOG-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-{1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyridazinone core with piperidine and pyridine moieties, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-{1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Attachment of the Pyridine Ring: This step may involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to link the pyridine moiety to the piperidine ring.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyridine moieties, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the pyridine ring, using various halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles like amines and thiols, often under mild to moderate temperatures and sometimes in the presence of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyridine ring, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may serve as a ligand for studying receptor-ligand interactions, particularly in the context of neurotransmitter systems due to its piperidine and pyridine components.

Medicine

In medicine, the compound has potential as a lead compound for drug development. Its structure suggests it could interact with various biological targets, making it a candidate for developing treatments for neurological disorders or other diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-{1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine moieties may facilitate binding to these targets, while the pyridazinone core could modulate the compound’s overall activity. Pathways involved may include neurotransmitter signaling, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    6-Tert-butyl-2-{1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one: can be compared to other pyridazinone derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-tert-butyl-2-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-20(2,3)17-5-6-18(25)24(21-17)16-8-11-23(12-9-16)14-15-7-10-22(4)19(26)13-15/h5-7,10,13,16H,8-9,11-12,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWUSXSZQVWEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)CC3=CC(=O)N(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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